2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
The compound 2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a heterocyclic hybrid molecule featuring a tetrahydrobenzo[b]thiophene core fused with a substituted pyrrolo[3,4-d]isoxazole dione system. Key structural elements include:
- Tetrahydrobenzo[b]thiophene: A saturated bicyclic scaffold with a sulfur atom in the thiophene ring.
- Pyrrolo[3,4-d]isoxazole dione: A fused tricyclic system with two ketone groups (4,6-dioxo) and substituents (4-chlorophenyl and 4-nitrophenyl) at positions 2 and 2.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O5S/c27-15-7-11-16(12-8-15)30-22(14-5-9-17(10-6-14)31(34)35)21-23(36-30)25(33)29(24(21)32)26-19(13-28)18-3-1-2-4-20(18)37-26/h5-12,21-23H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUISLRHBEHGXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
Core Heterocycles: The target compound’s pyrrolo-isoxazole-dione system distinguishes it from simpler pyridine (e.g., Compound 13) or pyrazole-triazole hybrids (e.g., Compound 21tg) .
The 4-chlorophenyl substituent may improve lipophilicity and membrane permeability compared to dimethylaminophenyl in Compound 21tg .
Table 2: Physicochemical Properties
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